4-Ethyl-3-formamidohexanoic acid
Description
4-Ethyl-3-formamidohexanoic acid (CAS: 1343094-05-2) is a branched-chain carboxylic acid derivative featuring an ethyl substituent at the fourth carbon and a formamido group at the third position of the hexanoic acid backbone. Its structural complexity grants it unique physicochemical properties, but also necessitates stringent safety protocols. According to safety guidelines, it exhibits flammability, toxicity (oral, dermal, and inhalation routes), and environmental hazards, including acute aquatic toxicity . Proper handling requires personal protective equipment (PPE), ventilation, and avoidance of ignition sources.
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
4-ethyl-3-formamidohexanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-3-7(4-2)8(10-6-11)5-9(12)13/h6-8H,3-5H2,1-2H3,(H,10,11)(H,12,13) |
InChI Key |
KOSFUGKWOJCNBE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(CC(=O)O)NC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-formamidohexanoic acid typically involves the formylation of 4-ethylhexanoic acid. One common method is the reaction of 4-ethylhexanoic acid with formamide under acidic conditions, which facilitates the introduction of the formamido group at the third carbon position. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4-Ethyl-3-formamidohexanoic acid may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the purification process might involve crystallization or distillation techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-formamidohexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the formamido group to an amine group.
Substitution: The formamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
4-Ethyl-3-formamidohexanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-formamidohexanoic acid involves its interaction with specific molecular targets. The formamido group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The ethyl group may also affect the compound’s hydrophobicity and overall molecular conformation, impacting its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share partial structural motifs with 4-ethyl-3-formamidohexanoic acid, enabling comparative analysis:
Table 1: Structural Comparison
| Compound Name | Key Functional Groups | Molecular Features |
|---|---|---|
| 4-Ethyl-3-formamidohexanoic acid | Formamido, carboxylic acid, ethyl branch | Hexanoic acid backbone with polar amide |
| 3-(4-Ethylphenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid | Trifluoroacetamido, ethylphenyl, carboxylic acid | Propanoic acid backbone; lipophilic substituents |
| (3R,4R)-3-(Aminomethyl)-4,5-dimethylhexanoic acid | Aminomethyl, dimethyl, carboxylic acid | Branched hexanoic acid with basic amine |
| 3-Hydroxyhexanoic acid | Hydroxyl, carboxylic acid | Shorter chain (C6) with β-hydroxy group |
| 4-Ethoxy-3-methoxyphenylacetic acid | Ethoxy, methoxy, phenyl, carboxylic acid | Aromatic ring with ether and acid groups |
Physicochemical and Pharmacological Properties
Polarity and Solubility
- 4-Ethyl-3-formamidohexanoic acid: The formamido group enhances polarity, likely improving water solubility compared to purely alkyl-substituted acids. However, the ethyl branch may counterbalance this by increasing hydrophobicity .
- 3-(4-Ethylphenyl)-3-(trifluoroacetamido)propanoic acid: The trifluoroacetamido and ethylphenyl groups significantly increase lipophilicity, reducing aqueous solubility. This may limit its utility in biological systems without formulation aids .
- The dimethyl groups add steric hindrance, possibly affecting reactivity .
- 3-Hydroxyhexanoic acid: The hydroxyl group increases hydrophilicity, making it more soluble in polar solvents. It is a known biomarker in metabolic disorders like diabetic ketoacidosis .
- 4-Ethoxy-3-methoxyphenylacetic acid: Aromatic ethers and methoxy groups contribute to moderate lipophilicity.
Biological Activity
4-Ethyl-3-formamidohexanoic acid is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, cytotoxic, and other pharmacological effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
4-Ethyl-3-formamidohexanoic acid is characterized by its unique structure, which contributes to its biological activity. Its molecular formula is , and it features an ethyl group and a formamido functional group that are crucial for its interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to 4-Ethyl-3-formamidohexanoic acid exhibit significant antimicrobial properties. For instance, studies on structurally related compounds have shown promising results against various bacterial strains.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 0.125 mg/ml |
| Compound B | S. aureus | 0.083 mg/ml |
| Compound C | K. pneumoniae | 0.073 mg/ml |
These findings suggest that 4-Ethyl-3-formamidohexanoic acid could potentially possess similar antimicrobial efficacy, warranting further investigation into its specific activity against pathogens.
Cytotoxicity
In vitro studies have demonstrated that compounds with similar structures can exhibit cytotoxic effects on various cancer cell lines. The cytotoxicity is often measured using the LC50 value, which indicates the concentration required to kill 50% of the cells.
| Compound | Cell Line Tested | LC50 (µg/ml) |
|---|---|---|
| Compound D | HeLa (cervical cancer) | 280 |
| Compound E | MCF-7 (breast cancer) | 765 |
These results highlight the potential of 4-Ethyl-3-formamidohexanoic acid as a lead compound for developing new anticancer agents.
The biological activity of 4-Ethyl-3-formamidohexanoic acid may be attributed to several mechanisms:
- Protein-Ligand Interactions : Docking studies have shown that this compound can bind effectively to target proteins involved in microbial resistance and cancer cell proliferation.
- Cell Cycle Arrest : Similar compounds have been reported to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : Some studies suggest that related compounds exhibit antioxidant properties, which may contribute to their overall therapeutic effects.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluating the antimicrobial properties of a series of derivatives found that certain modifications in the structure led to enhanced activity against resistant strains of bacteria, suggesting a potential pathway for optimizing 4-Ethyl-3-formamidohexanoic acid for clinical use.
- Cytotoxic Evaluation in Cancer Models : In a recent study, the cytotoxic effects of related compounds were assessed on various cancer cell lines, revealing significant inhibition of cell growth at micromolar concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
